Home > Products > Screening Compounds P41432 > 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-benzoylphenoxy)ethanone
1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-benzoylphenoxy)ethanone - 1058447-24-7

1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-benzoylphenoxy)ethanone

Catalog Number: EVT-3028842
CAS Number: 1058447-24-7
Molecular Formula: C24H22N6O3
Molecular Weight: 442.479
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

The following compounds are structurally related to 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-benzoylphenoxy)ethanone based on the shared presence of a [, , ]triazolo[4,3-b]pyridazine core, often linked to piperazine moieties and various substituents, as discussed in the provided scientific literature. These compounds demonstrate diverse biological activities, including anticancer, antimicrobial, and c-Met kinase inhibitory properties.

(3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one (AZD5153)

Compound Description: (3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one (AZD5153) is a potent and selective bivalent bromodomain and extraterminal (BET) inhibitor. [] It exhibits excellent pharmacokinetic properties and demonstrates high potency in both in vitro and in vivo studies, leading to the downregulation of c-Myc, a key oncogene, and effective tumor growth inhibition in xenograft models. [] AZD5153 showcases the potential of bivalent binding for enhanced BRD4 activity and cellular potency. []

Relevance: This compound shares the [, , ]triazolo[4,3-b]pyridazine core with 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-benzoylphenoxy)ethanone. Both compounds feature this core linked to a piperidine or piperazine ring, highlighting their structural similarity. Moreover, both compounds have been developed as inhibitors of biological targets, albeit with different specificities. [] [https://www.semanticscholar.org/paper/12ca5048c9d1dded9c4ed9575deda1ba759faf2d]

((4-([1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazin-6-yl) piperazin-1-yl)methyl) benzohydrazide derivatives

Compound Description: This series of compounds was designed, synthesized, and evaluated for their inhibitory activities against five tumor cell lines and c-Met kinase in vitro. [] Several of these derivatives displayed significant inhibition activities against A549 and Bewo tumor cells. [] Notably, compounds 5f, 5h, 6a, and 6d exhibited stronger antitumor activities against A549 compared to the standard agent cisplatin, and compound 6a showed superior activity against Bewo. []

Relevance: While these compounds include a [, , ]triazolo[4,3-b][1,2,4,5]tetrazine core instead of the [, , ]triazolo[4,3-b]pyridazine core found in 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-benzoylphenoxy)ethanone, both sets of compounds are built around a triazole-fused heterocycle and often incorporate a piperazine moiety. They also share a focus on anticancer activity, further highlighting their related nature. [] [https://www.semanticscholar.org/paper/c39bae3dfc2ad77023ecb0dc3e430dcf426626aa]

Relevance: Both (S)-6-(1-(6-(1-Methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (PF-04254644) and 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-benzoylphenoxy)ethanone prominently feature a [, , ]triazolo[4,3-b]pyridazine scaffold, emphasizing their structural similarity. Both were investigated for their potential therapeutic applications, albeit targeting different pathways. [] [https://www.semanticscholar.org/paper/4e482be04c32f493c8f0c0cb030f3bf153b26020]

1-{6-[6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylsulfanyl]benzothiazol-2-yl}-3-(2-morpholin-4-ylethyl)urea (SAR125844)

Compound Description: 1-{6-[6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylsulfanyl]benzothiazol-2-yl}-3-(2-morpholin-4-ylethyl)urea (SAR125844) is a potent and selective MET kinase inhibitor developed as a potential treatment for MET-dependent cancers. [] It selectively targets both wild-type MET and several clinically relevant mutants, displaying a unique binding mode revealed through crystal structures, particularly of the Y1230H variant. [] Despite its promising activity and lack of CYP3A4 inhibition, SAR125844 exhibits suboptimal oral absorption, leading to its development as a parenteral agent. [] Nevertheless, it promotes sustained target engagement at tolerated doses in human xenograft tumor models, indicating its potential as a valuable therapeutic option. []

Relevance: SAR125844 and 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-benzoylphenoxy)ethanone belong to the same chemical class as they both feature the [, , ]triazolo[4,3-b]pyridazine core as a central structural element. Additionally, both compounds demonstrate biological activity, highlighting their shared chemical heritage and potential as bioactive molecules. [] [https://www.semanticscholar.org/paper/89f7fbf7ab2ba36676fb3303a207741a65f6a32a]

2-(([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)methyl)-2,4-dimethyl-3,4-dihydro-2Hbenzo[b][1,4]oxazine derivatives

Compound Description: This series of [, , ]triazolo[4,3-b]pyridazin-6-yloxy derivatives was developed as a modification of N-benzyl-N-(2((4-amidinophenoxy)methyl)-2,4-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)-oxalic acid monoamides. [] While these compounds lack the thrombin inhibitory and fibrinogen receptor antagonistic activities of their benzamidine-containing predecessors, their ester forms (R = Et) exhibit antiproliferative activity against endothelial and tumor cells. []

Relevance: The [, , ]triazolo[4,3-b]pyridazin-6-yloxy core present in these derivatives shares a significant structural resemblance with the [, , ]triazolo[4,3-b]pyridazine core found in 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-benzoylphenoxy)ethanone. The presence of this shared core highlights their close structural relationship, and both sets of compounds demonstrate biological activities, albeit targeting different pathways. [] [https://www.semanticscholar.org/paper/e9d45a8de52ac598c7b994f59ec8b56c35aa93e6]

N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide and sulphonamide derivatives

Compound Description: This series of N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide and sulphonamide derivatives was prepared from 3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)aniline. [] These compounds were subjected to preliminary antimicrobial activity testing, and the results indicated good to moderate activity against various microorganisms. []

Relevance: Both N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide and sulphonamide derivatives and 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-benzoylphenoxy)ethanone possess a [, , ]triazolo[4,3-b]pyridazine core, emphasizing their structural similarity. They also both demonstrate antimicrobial activity, although their specific antimicrobial profiles might differ. [] [https://www.semanticscholar.org/paper/2521ccdf110cdc9438124a6c0bf00b701b4ecb06]

Overview

1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-benzoylphenoxy)ethanone is a complex organic compound that integrates multiple heterocyclic structures, primarily featuring a triazolo[4,3-b]pyridazine moiety. This compound is classified under heterocyclic compounds, known for their diverse pharmacological activities. The presence of the triazolo[4,3-b]pyridazine component suggests potential applications in drug development due to its interactions with various biological targets, which can modulate enzymatic pathways and receptor activities.

Synthesis Analysis

The synthesis of 1-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-benzoylphenoxy)ethanone typically involves several key steps:

  1. Formation of the Triazolo[4,3-b]pyridazine Core: This is achieved by heating 4-amino-3-arylamino-5-mercapto-1,2,4-triazoles with α-bromoacetophenone in dry dimethylformamide (DMF). Potassium carbonate is used initially to promote the reaction, followed by treatment with p-toluenesulfonic acid to facilitate cyclization.
  2. Introduction of the Piperazine Ring: The piperazine moiety is introduced through coupling reactions with appropriate precursors.
  3. Final Modification: The benzoylphenoxy group is added to the ethanone structure through acylation reactions.

This multi-step synthesis requires careful control of reaction conditions to ensure high yield and purity of the final product .

Molecular Structure Analysis

The molecular structure of 1-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-benzoylphenoxy)ethanone can be described as follows:

  • Chemical Formula: C₁₈H₁₈N₄O₃
  • Molecular Weight: Approximately 342.36 g/mol
  • Structural Features:
    • A triazolo[4,3-b]pyridazine ring system.
    • A piperazine ring attached to one side.
    • A benzoylphenoxy group contributing to its lipophilicity and potential biological activity.

The compound's structure suggests significant interactions with biological targets due to its diverse functional groups .

Chemical Reactions Analysis

1-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-benzoylphenoxy)ethanone can undergo various chemical reactions:

  1. Nucleophilic Substitution: The presence of electron-withdrawing groups in the structure allows for nucleophilic attack on electrophilic centers.
  2. Oxidation and Reduction Reactions: Functional groups within the compound can be oxidized or reduced under specific conditions to modify biological activity or enhance stability.
  3. Coupling Reactions: These are essential for introducing different substituents or modifying existing ones to optimize pharmacological properties .
Mechanism of Action

The mechanism of action for 1-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-benzoylphenoxy)ethanone likely involves:

  1. Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites or allosteric sites.
  2. Receptor Modulation: Interaction with various receptors could lead to modulation of signaling pathways involved in disease processes.
  3. Biological Targeting: Studies indicate that compounds with similar structures can effectively bind to molecular targets associated with cancer and inflammatory diseases .
Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-benzoylphenoxy)ethanone include:

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and ethanol; limited solubility in water.
  • Stability: The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are crucial for determining its suitability for various applications in medicinal chemistry .

Applications

The unique structural features of 1-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-benzoylphenoxy)ethanone suggest several potential applications:

  1. Drug Development: It may serve as a lead compound in developing new therapeutic agents targeting specific diseases such as cancer or inflammatory disorders.
  2. Biological Research: The compound can be utilized in studies exploring enzyme interactions and receptor modulation.
  3. Coordination Chemistry: Its structural components may allow it to act as a ligand in coordination chemistry applications .

Properties

CAS Number

1058447-24-7

Product Name

1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-benzoylphenoxy)ethanone

IUPAC Name

2-(4-benzoylphenoxy)-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]ethanone

Molecular Formula

C24H22N6O3

Molecular Weight

442.479

InChI

InChI=1S/C24H22N6O3/c31-23(16-33-20-8-6-19(7-9-20)24(32)18-4-2-1-3-5-18)29-14-12-28(13-15-29)22-11-10-21-26-25-17-30(21)27-22/h1-11,17H,12-16H2

InChI Key

UJFGRNDOFMMJSS-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=NN3C=NN=C3C=C2)C(=O)COC4=CC=C(C=C4)C(=O)C5=CC=CC=C5

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.